N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 868975-06-8
VCID: VC7734976
InChI: InChI=1S/C13H14N4O3S2/c18-10(14-6-9-2-1-5-20-9)7-21-13-17-16-12(22-13)15-11(19)8-3-4-8/h1-2,5,8H,3-4,6-7H2,(H,14,18)(H,15,16,19)
SMILES: C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3
Molecular Formula: C13H14N4O3S2
Molecular Weight: 338.4

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

CAS No.: 868975-06-8

Cat. No.: VC7734976

Molecular Formula: C13H14N4O3S2

Molecular Weight: 338.4

* For research use only. Not for human or veterinary use.

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide - 868975-06-8

Specification

CAS No. 868975-06-8
Molecular Formula C13H14N4O3S2
Molecular Weight 338.4
IUPAC Name N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C13H14N4O3S2/c18-10(14-6-9-2-1-5-20-9)7-21-13-17-16-12(22-13)15-11(19)8-3-4-8/h1-2,5,8H,3-4,6-7H2,(H,14,18)(H,15,16,19)
Standard InChI Key YVAZYMNIAIHEHZ-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3

Introduction

Chemical Structure and Molecular Properties

The compound’s structure integrates three key components:

  • A 1,3,4-thiadiazole core, a five-membered ring containing two nitrogen atoms and one sulfur atom.

  • A cyclopropanecarboxamide group attached to the thiadiazole ring, introducing steric strain and potential hydrogen-bonding capacity.

  • A furan-2-ylmethyl substituent linked via a thioether-bonded acetamide side chain, contributing aromaticity and electron-rich properties.

Structural Analogues and Patent Literature

The closest structural analogs appear in patent US9415037B2, which describes triazolo-pyridine derivatives with cyclopropanecarboxamide groups for treating inflammatory and degenerative diseases . For example, N-[5-(4-phenoxyphenyl)- triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide (Example 12 in the patent) shares the cyclopropanecarboxamide moiety and demonstrates anti-inflammatory activity via kinase inhibition . While the core heterocycle differs (triazolo-pyridine vs. thiadiazole), the patent highlights the importance of the cyclopropane group in enhancing metabolic stability and target binding .

Table 1: Key Structural Features and Their Roles

FeatureRole in BioactivityExample from Patent US9415037B2
CyclopropanecarboxamideEnhances binding affinity and stabilityN-[5-(4-phenoxyphenyl)-triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Thiadiazole coreFacilitates π-π stacking interactionsNot directly cited, inferred from similar heterocycles
Furan-methyl groupModulates solubility and electron distributionAnalogous to phenylmethoxy groups in patent examples

Synthetic Pathways and Challenges

Synthesizing this compound likely involves sequential coupling reactions. A plausible route includes:

  • Thiadiazole ring formation: Condensation of thiosemicarbazide with a carboxylic acid derivative.

  • Thioether linkage introduction: Reaction of the thiadiazole thiol group with 2-chloroacetamide intermediates.

  • Furan-2-ylmethylamine coupling: Amide bond formation between the acetamide side chain and furan-2-ylmethylamine.

Patent US9415037B2 employs similar strategies for triazolo-pyridine derivatives, using Pd-catalyzed cross-coupling to attach aryl groups and cyclopropanecarboxamide via nucleophilic substitution . For this compound, Mitsunobu or Ullmann-type couplings may link the furan moiety to the acetamide chain.

PropertyPredictionBasis
LogP~2.5 (moderate lipophilicity)Cyclopropane and furan balance polarity
Solubility10–50 µM in aqueous bufferComparable to triazolo-pyridine analogs
Plasma protein binding>90%High affinity observed in patent compounds

Computational and Preclinical Insights

Molecular docking studies of analogous structures reveal:

  • Hydrogen bonding: The cyclopropanecarboxamide carbonyl forms hydrogen bonds with kinase active sites (e.g., JAK2’s Glu930) .

  • Van der Waals interactions: The furan ring’s electron density may engage in charge-transfer interactions with aromatic residues.

In rodent models, patent compounds reduced paw swelling by 40–60% at 10 mg/kg doses, suggesting potential efficacy for this compound in similar assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator